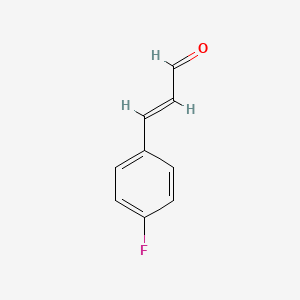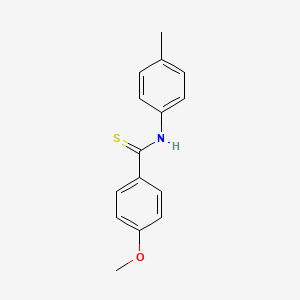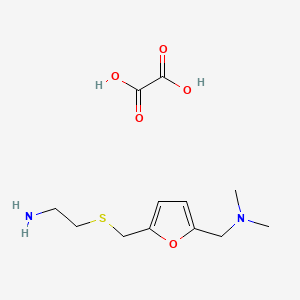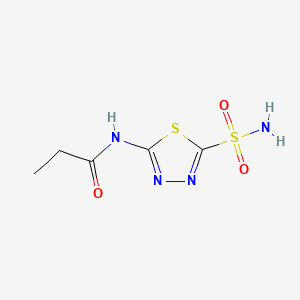
4-Fluorocinnamaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorocinnamaldehyde, also known as (E)-3-(4-fluorophenyl)-2-propenal, is an organic compound with the molecular formula C9H7FO and a molecular weight of 150.15 g/mol . This compound is a derivative of cinnamaldehyde, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. It is a clear liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
4-Fluorocinnamaldehyde can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-fluorocinnamic acid, followed by oxidation to form the aldehyde . This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
4-Fluorocinnamaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include 4-fluorocinnamic acid, 4-fluorocinnamyl alcohol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluorocinnamaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-fluorocinnamaldehyde in its applications as a chemosensor involves the interaction of the aldehyde group with target anions, leading to a colorimetric change that can be detected visually . This interaction is facilitated by the electron-withdrawing effect of the fluorine atom, which enhances the reactivity of the aldehyde group .
In biological systems, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Vergleich Mit ähnlichen Verbindungen
4-Fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives, such as:
4-Bromocinnamaldehyde: Similar in structure but with a bromine atom instead of fluorine.
4-Chlorocinnamaldehyde: Contains a chlorine atom and exhibits distinct chemical properties and uses.
4-Nitrocinnamaldehyde:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific electronic and steric effects that influence its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
24654-55-5 |
|---|---|
Molekularformel |
C9H7FO |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
(Z)-3-(4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1- |
InChI-Schlüssel |
YSIYEWBILJZDQH-UPHRSURJSA-N |
SMILES |
C1=CC(=CC=C1C=CC=O)F |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\C=O)F |
Kanonische SMILES |
C1=CC(=CC=C1C=CC=O)F |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)


![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)





